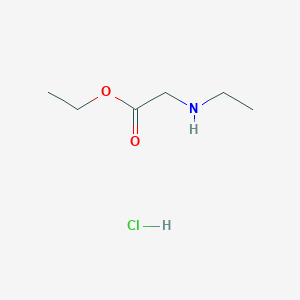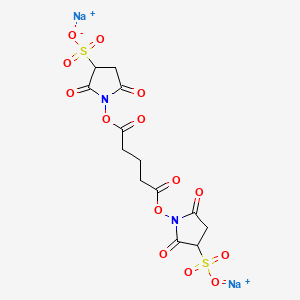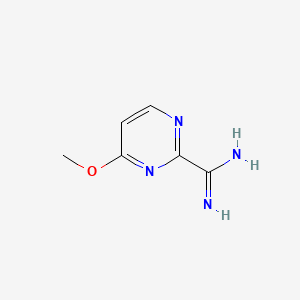
Ethyl 2-(ethylamino)acetate hydrochloride
Descripción general
Descripción
Ethyl 2-(ethylamino)acetate hydrochloride is an organic compound with the molecular formula C6H14ClNO2. It is a hydrochloride salt of ethyl 2-(ethylamino)acetate, which is a derivative of glycine. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(ethylamino)acetate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming ethyl 2-(ethylamino)acetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl 2-(ethylamino)acetate, followed by its conversion to the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(ethylamino)acetate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield ethylamine and glycolic acid.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Typically involves water and either a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Hydrolysis: Ethylamine and glycolic acid.
Substitution: Various amine derivatives depending on the substituent introduced.
Oxidation and Reduction: Corresponding oxides and amines.
Aplicaciones Científicas De Investigación
Ethyl 2-(ethylamino)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-(ethylamino)acetate hydrochloride involves its interaction with biological molecules through its amine and ester functional groups. These interactions can lead to the modulation of biochemical pathways and enzyme activities. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Ethyl 2-(ethylamino)acetate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-aminoacetate hydrochloride: Similar structure but lacks the ethyl group on the amino nitrogen.
Ethyl 2-(methylamino)acetate hydrochloride: Contains a methyl group instead of an ethyl group on the amino nitrogen.
Glycine ethyl ester hydrochloride: A simpler ester derivative of glycine.
Uniqueness
The presence of the ethyl group on the amino nitrogen in this compound imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence its biological activity and suitability for specific applications in research and industry.
Propiedades
IUPAC Name |
ethyl 2-(ethylamino)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-7-5-6(8)9-4-2;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSFZBXLPFKADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027671.png)
![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)

![1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester](/img/structure/B8027686.png)
![8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027691.png)







